(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a cyclopropyl group attached to a fluorophenyl moiety
Mechanism of Action
Target of Action
Similar compounds with a 4-benzylpiperazin-1-yl moiety have been reported to exhibit significant antibacterial and antifungal activity . These compounds are believed to interact with key proteins in these organisms, such as oxidoreductase .
Mode of Action
It’s suggested that similar compounds may act as competitive inhibitors, binding to the active site of the target enzyme and preventing the binding of the substrate . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting the growth of the bacteria or fungi .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential metabolic pathways in bacteria or fungi, leading to their inhibition or death .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound may inhibit the growth of these organisms at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Cellular Effects
It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Fluorophenyl Attachment: The final step involves the coupling of the fluorophenyl group to the cyclopropyl moiety, which can be done using a Suzuki coupling reaction with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or fluorophenyl groups.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions.
Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(1-phenylcyclopropyl)methanone: Lacks the fluorine atom, which may affect its pharmacological properties.
(4-Benzylpiperazin-1-yl)(1-(4-chlorophenyl)cyclopropyl)methanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the fluorophenyl group in (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone makes it unique, as fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c22-19-8-6-18(7-9-19)21(10-11-21)20(25)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-9H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXLXZLJFILSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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